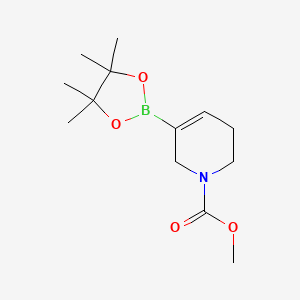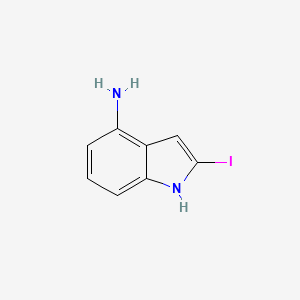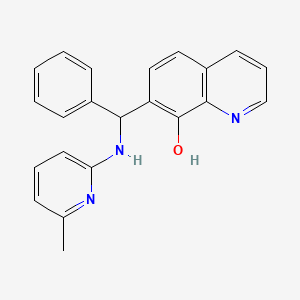
5-Amino-3-chloro-n-methyl-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-chloro-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides. Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 3-position, and a methyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-chloro-N-methylpicolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-chloropyridine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 5-amino-3-chloropyridine is then reacted with methylamine to form the desired 5-amino-3-chloro-N-methylpicolinamide.
Industrial Production Methods
Industrial production methods for 5-amino-3-chloro-N-methylpicolinamide may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-chloro-N-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-amino-3-chloro-N-methylpicolinamide can be formed.
Oxidation Products: Oxidation of the amino group can yield nitro derivatives.
Reduction Products: Reduction can lead to the formation of amine derivatives.
Scientific Research Applications
5-amino-3-chloro-N-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-3-chloro-N-methylpicolinamide involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-chloro-N-methylpicolinamide: Similar structure but with the amino group at the 4-position.
5-amino-2-chloro-N-methylpicolinamide: Similar structure but with the chlorine atom at the 2-position.
5-amino-3-fluoro-N-methylpicolinamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
5-amino-3-chloro-N-methylpicolinamide is unique due to the specific positioning of the amino and chloro groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and specific biological applications.
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-amino-3-chloro-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-10-7(12)6-5(8)2-4(9)3-11-6/h2-3H,9H2,1H3,(H,10,12) |
InChI Key |
SBFJBFIAHSJKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)



![(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride](/img/structure/B13912637.png)
![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
![methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)

![Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13912678.png)
![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)


